2-Aminobenzo[b]thiophene-3-carbonitrile hydrochloride is a heterocyclic compound characterized by a benzothiophene structure with an amino group and a cyano group attached. Its molecular formula is and it has a molecular weight of approximately 174.22 g/mol. The compound exhibits a density of 1.364 g/cm³ and a boiling point of 397.08 °C at 760 mmHg, indicating its stability under high temperatures .
The presence of both the amino and cyano groups suggests potential for reactivity in various chemical transformations, making it an interesting candidate for synthetic applications in medicinal chemistry.
These reactions are significant for developing derivatives that may exhibit enhanced biological activity or novel properties.
Research indicates that compounds related to 2-aminobenzo[b]thiophene-3-carbonitrile possess various biological activities, including:
The specific biological activities of 2-aminobenzo[b]thiophene-3-carbonitrile hydrochloride require further investigation to fully elucidate its pharmacological profile.
Several methods exist for synthesizing 2-aminobenzo[b]thiophene-3-carbonitrile hydrochloride:
The applications of 2-aminobenzo[b]thiophene-3-carbonitrile hydrochloride span various fields:
Studies on the interactions of 2-aminobenzo[b]thiophene-3-carbonitrile hydrochloride with biological systems are crucial for understanding its pharmacodynamics:
Several compounds share structural similarities with 2-aminobenzo[b]thiophene-3-carbonitrile hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Benzo[b]thiophene-3-carbonitrile | 24434-84-2 | 0.79 |
Methyl 3-aminobenzo[b]thiophene-2-carboxylate | 35212-85-2 | 0.72 |
2-Amino-5-methylthiophene-3-carbonitrile | 138564-58-6 | 0.62 |
Benzo[b]thiophene-2-carbonitrile | 55219-11-9 | 0.79 |
4-(Methylsulfonyl)benzonitrile | 22821-76-7 | 0.62 |
The uniqueness of 2-amino-benzothiophene-3-carbonitrile lies in its specific combination of functional groups (amino and cyano) attached to the benzothiophene framework, which may enhance its reactivity and biological activity compared to similar compounds.